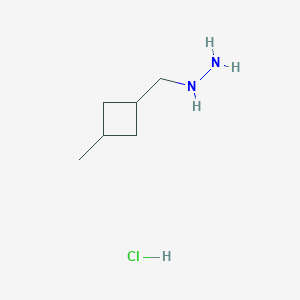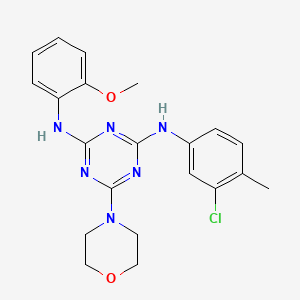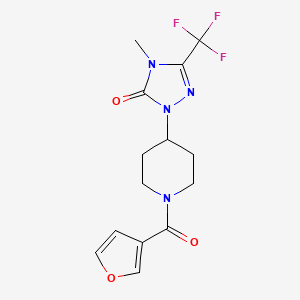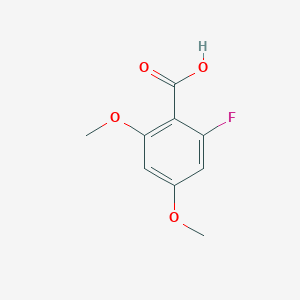
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a chemical compound with the CAS Number: 2138103-93-0 . It has a molecular weight of 150.65 . The compound is typically stored at a temperature of 4 degrees Celsius . It is usually available in powder form .
Physical And Chemical Properties Analysis
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride is a powder with a molecular weight of 150.65 . It is stored at a temperature of 4 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Rational Design and Synthesis for Antitumor Properties : The synthesis of tropane-based compounds involving reactions with aryl hydrazines has demonstrated promising antitumor properties. These compounds were shown to possess higher potency than doxorubicin against certain human tumor carcinoma cell lines, highlighting the importance of hydrazine derivatives in developing new antitumor agents (Ismail et al., 2016).
Novel Heterocyclic Compounds with Antitumor Activity : The synthesis of hydrazide-hydrazone derivatives and their utilization in creating new heterocyclic compounds have shown significant antitumor effects against various cancer cell lines, indicating the role of hydrazine derivatives in cancer research (Mohareb, Fleita, & Sakka, 2010).
Antimicrobial Applications
Synthesis of Macrocyclic Polyamides as Antimicrobial Agents : Research into macrocyclic imides and Schiff-bases, starting from reactions with hydrazine hydrate, has led to the discovery of new compounds with good antimicrobial activities, comparable to standard drugs like ampicillin and ketaconazole (El-Salam et al., 2012).
Synthesis of New Heterocyclic Compounds for Antibacterial Evaluation : The creation of novel heterocyclic compounds containing a sulfonamido moiety has resulted in new antibacterial agents, highlighting the versatility of hydrazine derivatives in synthesizing potentially therapeutic agents (Azab, Youssef, & El-Bordany, 2013).
Chemical Synthesis and Characterization
New Aryl Cyclobutyl Ketoethyl Methacrylate Monomers : Research involving the synthesis of methacrylate monomers and their polymers, using hydrazine derivatives, provides insights into the development of materials with potential applications in various industrial domains (Erol et al., 2001).
Hydrazine-Selective Fluorescent Probes : The development of fluorescent probes for the detection of hydrazine showcases the application of hydrazine derivatives in environmental monitoring and safety, offering a method to detect and measure the presence of hydrazine with high selectivity and sensitivity (Jung et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The associated precautionary statements include recommendations for handling and storage, as well as first aid measures .
Eigenschaften
IUPAC Name |
(3-methylcyclobutyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-5-2-6(3-5)4-8-7;/h5-6,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOVEDHMZPDNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-Methylcyclobutyl)methyl)hydrazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-acetamidophenyl)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2813764.png)
![2-[(3R,4S)-3-Cyclopropylpiperidin-4-yl]acetic acid;hydrochloride](/img/structure/B2813765.png)
![(3aS,6aS)-3-amino-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B2813767.png)
![2-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-5-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2813768.png)






methyl}phenol](/img/structure/B2813777.png)


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2813786.png)